molecular formula C23H22FN5O2 B11286713 6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11286713
M. Wt: 419.5 g/mol
InChI Key: SCCNGJUUAOXOPK-UHFFFAOYSA-N
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Description

“8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of imidazo[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl and dimethylphenyl groups.

    Cyclization: reactions to form the imidazo[1,2-g]purine core.

    Methylation: reactions to introduce the methyl groups.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, it may serve as a probe or ligand in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular processes and molecular mechanisms.

Medicine

In medicine, compounds like this one are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, anticancer, or antiviral effects.

Industry

In industry, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-dimethylphenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(3,5-dimethylphenyl)-3-[(4-bromophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

What sets “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity to molecular targets.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22FN5O2/c1-14-10-15(2)12-18(11-14)27-8-9-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-4-6-17(24)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

SCCNGJUUAOXOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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